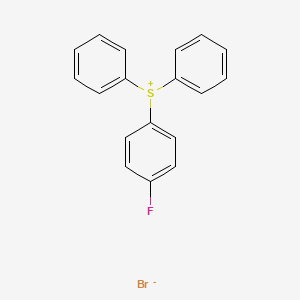
(4-Fluorophenyl)diphenylsulfonium bromide
Übersicht
Beschreibung
(4-Fluorophenyl)diphenylsulfonium bromide is an organic compound with the molecular formula C18H14BrFS. It is a sulfonium salt that features a fluorophenyl group and two phenyl groups attached to a sulfur atom, with bromide as the counterion. This compound is known for its applications in various fields, including organic synthesis and photochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)diphenylsulfonium bromide typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme is as follows:
[ \text{Diphenyl sulfide} + \text{4-Fluorobenzene} + \text{Brominating agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluorophenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Various sulfonium salts depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)diphenylsulfonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Photochemistry: The compound acts as a photoinitiator in polymerization reactions, where it generates reactive species upon exposure to light.
Biological Studies: It is used in studies involving the modification of biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)diphenylsulfonium bromide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenyldiphenylsulfonium triflate: Similar structure but with triflate as the counterion.
Diphenyliodonium salts: Similar reactivity but with iodine instead of sulfur.
Triarylsulfonium salts: Similar sulfonium structure with different aryl groups.
Uniqueness: (4-Fluorophenyl)diphenylsulfonium bromide is unique due to the presence of the fluorophenyl group, which imparts specific reactivity and properties. The bromide counterion also influences its solubility and reactivity in various solvents.
Eigenschaften
Molekularformel |
C18H14BrFS |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
(4-fluorophenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C18H14FS.BrH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1 |
InChI-Schlüssel |
NNYAATFCAOATQX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














